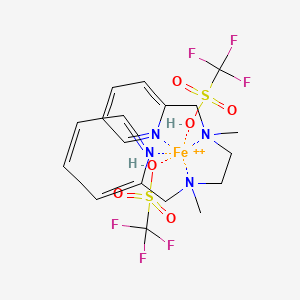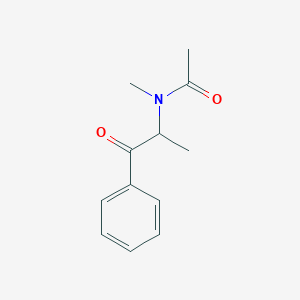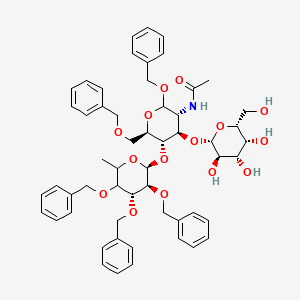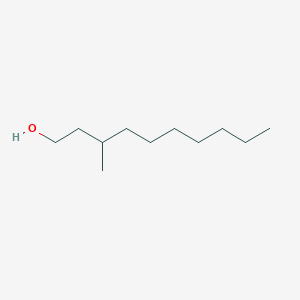
3-Methyl-1-decanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group substitution at the third carbon. This compound is a colorless to light yellow viscous liquid, insoluble in water, and has an aromatic odor .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1-decanol can be synthesized through various methods. One common approach involves the reduction of esters of naturally occurring fatty acids. For instance, the esters of capric acid can be reduced using sodium or high-pressure catalytic hydrogenation .
Industrial Production Methods: Industrially, this compound is produced by the oligomerization of ethylene using aluminum alkyl technology. This method is efficient and widely used in large-scale production .
化学反应分析
Types of Reactions: 3-Methyl-1-decanol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (aldehyde or ketone).
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Oxidation: Aldehydes or ketones
Reduction: Alkanes
Substitution: Alkyl chlorides
科学研究应用
3-Methyl-1-decanol has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the manufacture of fragrances, flavors, and as a surfactant in various formulations.
作用机制
The mechanism of action of 3-Methyl-1-decanol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of the alcohol attacks the oxidizing agent, forming a Cr-O bond, followed by proton transfer to form the final product .
相似化合物的比较
1-Decanol: Similar in structure but lacks the methyl group at the third carbon.
2-Methyl-1-decanol: Similar but with the methyl group at the second carbon.
3-Decanol: Similar but without the methyl substitution.
Uniqueness: 3-Methyl-1-decanol is unique due to its specific substitution pattern, which can influence its physical and chemical properties, making it distinct in its reactivity and applications compared to other similar compounds .
属性
分子式 |
C11H24O |
|---|---|
分子量 |
172.31 g/mol |
IUPAC 名称 |
3-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-11(2)9-10-12/h11-12H,3-10H2,1-2H3 |
InChI 键 |
IMACNEKKOHOIMA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)




![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
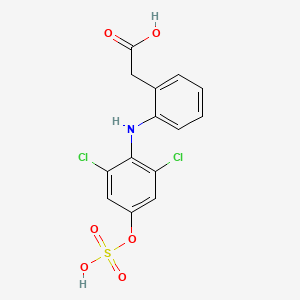
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
